molecular formula C11H13FN4O3 B13922773 7-Fluoro-2'-deoxytubercidin

7-Fluoro-2'-deoxytubercidin

Cat. No.: B13922773
M. Wt: 268.24 g/mol
InChI Key: JAUILBSAMNYPFI-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2’-deoxytubercidin involves the nucleobase anion glycosylation of 6-chloro-7-fluoro-7-deazapurine with halogenoses . The reaction conditions typically include the use of anhydrous solvents and catalysts such as tin(IV) chloride . The protected nucleosides are then converted to the desired compound through ammonolysis and sodium methoxide treatment .

Industrial Production Methods: Industrial production methods for 7-Fluoro-2’-deoxytubercidin are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2’-deoxytubercidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various halogenated and functionalized derivatives of 7-Fluoro-2’-deoxytubercidin .

Properties

Molecular Formula

C11H13FN4O3

Molecular Weight

268.24 g/mol

IUPAC Name

(2R,3S,5R)-5-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H13FN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m0/s1

InChI Key

JAUILBSAMNYPFI-XLPZGREQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)F)CO)O

Origin of Product

United States

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